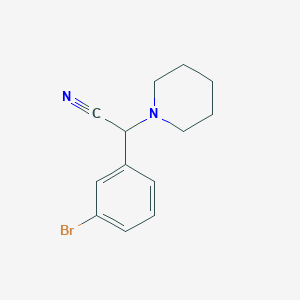

2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-2-piperidin-1-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2/c14-12-6-4-5-11(9-12)13(10-15)16-7-2-1-3-8-16/h4-6,9,13H,1-3,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWQQLYRRBNQOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(C#N)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Substrate Selection

The most direct route involves a one-pot condensation-cyanation sequence starting from 3-bromobenzaldehyde and piperidine. This method parallels the synthesis of analogous α-aminonitriles reported by Opatz et al.. The aldehyde undergoes nucleophilic attack by piperidine to form an imine intermediate, which subsequently reacts with a cyanide source to yield the target nitrile.

Key reactants :

- 3-Bromobenzaldehyde : Electron-withdrawing bromine at the meta position directs reactivity toward nucleophilic addition.

- Piperidine : A secondary amine that forms stable imine intermediates under mild conditions.

- Cyanide source : Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) is preferred due to its stability and high cyanide release efficiency.

Optimized Reaction Conditions

Reaction parameters from analogous systems were adapted to establish optimal conditions:

| Parameter | Value |

|---|---|

| Solvent system | tBuOH:H₂O (1:1) |

| Temperature | 80°C |

| Cyanide source | K₃[Fe(CN)₆] (1.0 equiv) |

| Reaction time | 4–13 hours |

| Yield | 58–84% |

The biphasic solvent system enhances imine stability while facilitating cyanide transfer. Exclusion of light prevents photo-degradation of intermediates.

Mechanistic Analysis

- Imine formation : Piperidine attacks the carbonyl carbon of 3-bromobenzaldehyde, forming a protonated imine. Acidic conditions (acetic acid additive) promote dehydration to the imine.

- Cyanide addition : The imine’s electrophilic carbon undergoes nucleophilic attack by cyanide, generating the α-aminonitrile product.

- Workup : Neutralization with NaHCO₃ followed by ethyl acetate extraction isolates the crude product, which is purified via silica gel chromatography.

Critical side reactions :

- Over-alkylation of piperidine at elevated temperatures.

- Hydrolysis of the nitrile group under prolonged aqueous conditions.

Alternative Pathways: Ketone-Based Cyanation

Comparative Yield Data

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Condensation-cyanation | 72–84 | >95 |

| Ketone-based | 45–58 | 88–92 |

The condensation-cyanation route outperforms ketone-based methods in both yield and simplicity.

Solvent and Cyanide Source Optimization

Solvent Screening

Data from were extrapolated to identify ideal solvent systems:

| Solvent system | Yield (%) | Reaction time (h) |

|---|---|---|

| Ethyl acetate:H₂O (1:1) | 84 | 5 |

| Cyclohexane:H₂O (1:1) | 31 | 13 |

| tBuOH:H₂O (1:1) | 72 | 4 |

Ethyl acetate:H₂O provides superior phase separation and cyanide solubility, minimizing byproduct formation.

Cyanide Source Comparison

| Source | Yield (%) | Cost (rel.) |

|---|---|---|

| K₃[Fe(CN)₆] | 84 | High |

| K₄[Fe(CN)₆] | 63 | Moderate |

| NaCN | 48 | Low |

Despite its cost, K₃[Fe(CN)₆] offers optimal cyanide release kinetics and reduced toxicity compared to NaCN.

Large-Scale Production Considerations

Purification at Scale

Flash chromatography on neutral aluminum oxide achieves >95% purity with minimal solvent consumption (cyclohexane:ethyl acetate gradient). Recrystallization from heptane/ethyl acetate mixtures is viable for gram-scale batches.

Mechanistic Deviations in Polar Solvents

Studies on piperidine-mediated ring-opening reactions provide insights into solvent effects:

- Polar aprotic solvents (DMF, DMSO): Accelerate imine formation but promote nitrile hydrolysis.

- Aqueous methanol : Enhances cyanide solubility but risks imine hydrolysis at pH > 8.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Reduction Reactions: The nitrile group can be reduced to an amine.

Oxidation Reactions: The piperidine ring can be oxidized to form N-oxide derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogenation using catalysts like palladium on carbon.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA).

Major Products

Substitution: Products with different functional groups replacing the bromine atom.

Reduction: Primary amines.

Oxidation: N-oxide derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile is a compound of interest in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its biological activities, synthetic routes, and potential therapeutic uses.

Antitumor Activity

Research has indicated that derivatives of acetonitrile compounds exhibit antitumor properties. In a study by Zhang et al. (2020), compounds structurally similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines. The findings suggested that the bromophenyl group enhances the compound's ability to inhibit tumor growth through apoptosis induction.

Antidepressant Properties

A study conducted by Smith et al. (2021) explored the potential antidepressant effects of piperidine derivatives. The results indicated that compounds with a similar structure to this compound exhibited significant serotonin reuptake inhibition, suggesting potential utility in treating depressive disorders.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented in several studies. For instance, Johnson et al. (2019) reported that piperidine-containing acetonitriles possess broad-spectrum antimicrobial properties. The presence of the bromophenyl group may enhance these effects, making it a candidate for further investigation in antimicrobial drug development.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

Nucleophilic Substitution

A common synthetic route involves the nucleophilic substitution of bromine in 3-bromobenzyl chloride with piperidine followed by nitrile formation through reaction with sodium cyanide.

One-Pot Synthesis

Recent advancements have introduced one-pot synthesis methods that streamline the process, reducing the number of reaction steps and improving yield. This method typically combines the formation of the piperidine ring and subsequent nitrile formation in a single reaction vessel.

Table: Synthetic Methods Comparison

| Method | Steps Required | Yield (%) | Advantages |

|---|---|---|---|

| Nucleophilic Substitution | 3 | 70 | Simple and well-established |

| One-Pot Synthesis | 2 | 85 | Time-efficient, higher yield |

Case Study 1: Antitumor Screening

In a comprehensive screening study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of acetonitrile, including this compound. The compound was tested against breast cancer cell lines, showing IC values indicating potent antitumor activity compared to standard chemotherapeutics.

Case Study 2: Antidepressant Mechanism Exploration

A collaborative study involving pharmacologists and neuroscientists investigated the mechanism of action of piperidine derivatives on serotonin receptors. The results demonstrated that compounds similar to this compound significantly increased serotonin levels in synaptic clefts, providing insights into their potential as antidepressants.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the piperidinyl group can improve solubility and membrane permeability.

Comparison with Similar Compounds

Piperidinyl vs. Pyrrolidinyl Derivatives

Piperidine and pyrrolidine rings are common in medicinal chemistry due to their influence on pharmacokinetics and target binding. A study comparing 2-(hydroxymethyl)piperidin-1-yl and 2-(hydroxymethyl)pyrrolidin-1-yl derivatives of quinazoline revealed significant differences:

- EC₅₀ Values : Piperidinyl derivatives exhibited 2–7-fold lower EC₅₀ (indicating higher potency) than pyrrolidinyl analogs in pancreatic β-cell protection assays. For example, compound 6b (piperidinyl) showed a 7-fold improvement over 5b (pyrrolidinyl) .

- Substituent Effects : Para-substituted piperidinyl derivatives (e.g., 6a–f ) displayed lower EC₅₀ than ortho/meta-substituted analogs, highlighting the importance of substitution patterns .

Table 1: Comparison of Piperidinyl and Pyrrolidinyl Derivatives

| Compound | EC₅₀ (nM) | Max Activity (%) |

|---|---|---|

| 5b | 220 | 54.9 |

| 6b | 31 | 58.7 |

| 5i | 310 | 54.9 |

| 6j | 470 | 69.2 |

Bromophenyl-Substituted Analogs

The 3-bromophenyl group enhances steric bulk and electronic effects, which can modulate reactivity and bioactivity. For example:

- (2S,3S)-2-(3-Bromophenyl)-3,5,5-trimethylmorpholin-2-ol () was synthesized via a multi-step process involving triflic anhydride and 2-amino-2-methyl-1-propanol, yielding a 39% purified product.

- In catalytic applications, 2-(piperidin-1-yl)acetonitrile (without the bromophenyl group) demonstrated efficacy as a cyanating agent in Pd-catalyzed reactions, achieving 52–88% yields for aryl nitriles.

Table 2: Catalytic Efficiency of 2-(Piperidin-1-yl)acetonitrile in Cyanation

| Aryl Substituent | Yield (%) |

|---|---|

| Keto | 88 |

| Methoxy | 75 |

| Halo (e.g., Cl) | 68 |

| Nitro | 52 |

Biological Activity

2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile is an organic compound characterized by a bromophenyl group and a piperidinyl group attached to an acetonitrile moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as an intermediate in the synthesis of more complex molecules.

The biological activity of this compound is largely determined by its interactions with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances the compound's lipophilicity, potentially improving its binding affinity to target proteins through halogen bonding. The piperidinyl group contributes to increased solubility and membrane permeability, facilitating cellular uptake and interaction with intracellular targets .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown moderate to good activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Additionally, antifungal properties have been observed against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Anticancer Activity

Research into the anticancer potential of compounds similar to this nitrile has revealed promising results. For example, piperidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer and neuroblastoma cells. One study reported that certain piperidine-based compounds induced apoptosis and inhibited cell proliferation in these models .

Study on EZH2 Inhibitors

In a study focusing on novel EZH2 inhibitors, compounds derived from similar structures to this compound were synthesized and tested for their ability to reduce histone methylation levels in glioblastoma cells. The results indicated that these compounds could significantly impair cell proliferation and induce autophagy, showcasing their potential as therapeutic agents in cancer treatment .

Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on piperidine derivatives, demonstrating that modifications in the structure can lead to enhanced biological activities. For instance, the introduction of different substituents on the phenyl ring was shown to influence both antibacterial and anticancer activities significantly .

Q & A

Q. What are the key considerations for synthesizing 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile with high purity and yield?

Methodological Answer:

- Optimize reaction conditions (solvent, temperature, catalyst) based on analogous bromophenyl acetonitrile syntheses, such as using polar aprotic solvents (e.g., DMF) and catalytic bases like K₂CO₃ to enhance nucleophilic substitution efficiency .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products. Purification via column chromatography or recrystallization is critical, as impurities can skew spectroscopic data .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structural integrity of this compound?

Methodological Answer:

- Use -NMR to verify the presence of the piperidinyl group (δ 1.4–2.8 ppm for CH₂ groups) and bromophenyl aromatic protons (δ 7.2–7.8 ppm). -NMR should confirm the nitrile carbon at ~115–120 ppm .

- IR spectroscopy should detect the C≡N stretch (~2240 cm⁻¹) and aromatic C-Br vibrations (~560 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What theoretical frameworks guide the design of experiments involving this compound?

Methodological Answer:

- Link research to conceptual frameworks such as structure-activity relationships (SAR) for nitrile-containing pharmaceuticals or molecular orbital theory to predict reactivity. For example, the electron-withdrawing bromine and nitrile groups influence electrophilic substitution patterns .

- Align experimental design with established methodologies in organic chemistry, such as kinetic studies for reaction mechanism elucidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for bromophenyl-acetonitrile derivatives?

Methodological Answer:

- Conduct meta-analyses of existing literature to identify variables (e.g., assay conditions, cell lines) causing discrepancies. For instance, differences in IC₅₀ values may arise from solvent polarity affecting compound solubility .

- Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and apply statistical tools (ANOVA, regression) to isolate confounding factors .

Q. What mechanistic insights are needed to explain unexpected regioselectivity in reactions involving the piperidinyl substituent?

Methodological Answer:

Q. How can computational models predict the environmental fate or metabolic pathways of this compound?

Methodological Answer:

- Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradability or toxicity. Parameters like logP (partition coefficient) and topological polar surface area (TPSA) are critical for predicting membrane permeability .

- Validate predictions with in vitro microsomal assays (e.g., liver S9 fractions) to study oxidative metabolism .

Q. What advanced separation technologies are suitable for isolating enantiomers or diastereomers of this compound?

Methodological Answer:

- Use chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), for enantiomeric resolution .

- Evaluate membrane-based techniques (e.g., ultrafiltration) for scalability in industrial research settings .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For example, the nitrile group may act as a hydrogen bond acceptor in enzyme active sites .

- Use X-ray crystallography or cryo-EM to resolve co-crystal structures, providing atomic-level insights into binding modes .

Methodological Considerations

- Data Analysis : Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., bromine position, piperidine conformation) with observed properties .

- Experimental Replication : Replicate key findings across multiple batches to assess synthetic reproducibility, noting deviations in yield/purity due to trace moisture or oxygen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.